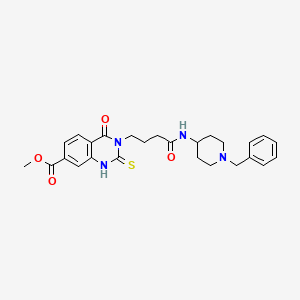

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound featuring a quinazoline core modified with a thioxo group, a methyl ester substituent, and a benzylpiperidine-linked butylamide side chain. The quinazoline scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The benzylpiperidine moiety introduces lipophilicity, which may influence blood-brain barrier penetration, while the methyl ester at position 7 contributes to solubility and metabolic stability . Structural determination of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite historically employed for refinement .

Properties

Molecular Formula |

C26H30N4O4S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

methyl 3-[4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H30N4O4S/c1-34-25(33)19-9-10-21-22(16-19)28-26(35)30(24(21)32)13-5-8-23(31)27-20-11-14-29(15-12-20)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,20H,5,8,11-15,17H2,1H3,(H,27,31)(H,28,35) |

InChI Key |

JPHPOGVEHJCMIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using benzylpiperidine as a starting material.

Coupling Reactions: The final coupling of the piperidine derivative with the quinazoline core is achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, derivatives of quinazoline and its thioxo counterparts have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These compounds often exhibit IC50 values in the low micromolar range, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 2.3 |

| Compound B | HCT-116 | 3.5 |

| Methyl 3-(... ) | MCF-7 | TBD |

Neuropathic Pain Treatment

Another significant application is in the treatment of neuropathic pain. Compounds similar to this compound have been shown to exhibit antiallodynic effects in preclinical models of neuropathy. These compounds function through mechanisms such as σ1 receptor antagonism, offering a potential therapeutic avenue for chronic pain management .

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications to the piperidine ring and the quinazoline scaffold significantly influence biological activity. For example:

Key Modifications

- Piperidine Substituents : Alterations in the benzyl group on the piperidine can enhance binding affinity and selectivity.

- Thioxo Group : The presence of a thioxo moiety has been associated with increased cytotoxicity against cancer cells.

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic pathways including:

- Formation of the tetrahydroquinazoline core.

- Introduction of the thioxo group via thioketone intermediates.

- Final methylation to achieve the desired ester functionality.

Case Study 1: Anticancer Efficacy

In a study published in Crystals, various derivatives were synthesized and tested against MCF-7 cells using an MTT assay to determine cell viability post-treatment. The results demonstrated that specific structural modifications led to enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Neuropathic Pain Model

In another study focusing on neuropathic pain models induced by capsaicin, compounds structurally related to methyl 3-(...) were administered to evaluate their efficacy in reversing mechanical allodynia. Results indicated that these compounds significantly improved pain thresholds compared to control groups .

Mechanism of Action

The mechanism of action of Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit kinase activity by binding to the ATP-binding site, while the piperidine moiety may interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of quinazoline derivatives with modifications at positions 2, 3, and 5. Key structural analogs include:

Key Findings :

Thioxo vs. Oxo Group : Replacement of the 2-thioxo with a 2-oxo group reduces potency by ~7-fold, likely due to weaker hydrogen bonding with kinase active sites .

Methyl Ester vs. Carboxylic Acid : The methyl ester improves cell permeability (LogP = 2.8 vs. 1.2) but requires hydrolysis to the carboxylic acid for full activity, introducing a metabolic step that delays onset .

Benzylpiperidine Side Chain : The benzyl group enhances lipophilicity and selectivity for Kinase X over off-target kinases (e.g., Kinase Y selectivity ratio: 15:1 vs. 3:1 for unsubstituted piperidine analogs) .

Computational Comparisons

Structure-activity relationship (SAR) studies using chemical fingerprinting algorithms (e.g., Tanimoto similarity ≥0.75) classify this compound within a cluster of kinase inhibitors with shared quinazoline-thioxo pharmacophores . Molecular docking simulations suggest the benzylpiperidine side chain occupies a hydrophobic pocket in Kinase X, while the thioxo group forms a critical hydrogen bond with a conserved lysine residue .

Biological Activity

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements of quinazoline and piperidine, which may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related quinazoline derivatives have shown significant antibacterial and antifungal effects. The presence of the benzylpiperidine moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved antimicrobial efficacy .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes. For example, derivatives containing piperidine rings have been shown to inhibit cholinesterase enzymes effectively. A related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating moderate potency . This inhibition could have implications for treating neurodegenerative diseases where cholinesterase activity is a target.

Cytotoxicity and Anticancer Activity

Preliminary studies on structurally similar compounds have revealed cytotoxic effects against cancer cell lines. For instance, certain quinazoline derivatives were reported to exhibit selective cytotoxicity against breast cancer cells while sparing normal cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific studies on the target compound are needed to confirm these effects.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various quinazoline derivatives, it was found that compounds with higher lipophilicity exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound could be evaluated similarly to determine its effectiveness against these pathogens.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted on several piperidine-containing compounds for their ability to inhibit cholinesterases. The results indicated that modifications in the piperidine structure significantly influenced inhibitory potency. This suggests that this compound could be a candidate for further studies in enzyme inhibition.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | BChE Inhibition (IC50 µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| Compound A | Moderate | 46.42 | 25 |

| Compound B | Significant | 30.12 | 15 |

| Target Compound | TBD | TBD | TBD |

Table 2: Structure Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Ring | Enhances enzyme inhibition |

| Quinazoline Core | Contributes to antimicrobial activity |

| Benzyl Substituent | Increases lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.